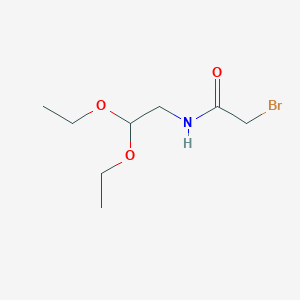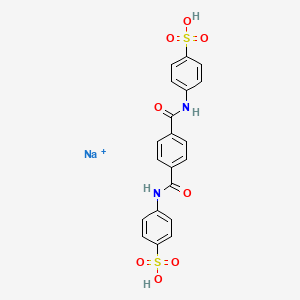
Benzenesulfonic acid,4'-(terephthaloyldiimino)di-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 4’-(terephthaloyldiimino)di-, disodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of benzenesulfonic acid groups and a terephthaloyldiimino linkage, making it a unique molecule with distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4’-(terephthaloyldiimino)di-, disodium salt typically involves the following steps:
Sulfonation of Benzene: Benzene is sulfonated using concentrated sulfuric acid to form benzenesulfonic acid.
Formation of Terephthaloyldiimino Linkage: Terephthalic acid is reacted with an appropriate amine to form the terephthaloyldiimino linkage.
Coupling Reaction: The benzenesulfonic acid groups are then coupled with the terephthaloyldiimino linkage under controlled conditions to form the final compound.
Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, particularly the sulfonation and coupling reactions. The use of high-purity reagents and precise temperature control are critical to achieving a high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 4’-(terephthaloyldiimino)di-, disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfonate salts.
Substitution: Nitrated or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Benzenesulfonic acid, 4’-(terephthaloyldiimino)di-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as an active pharmaceutical ingredient in certain therapeutic formulations.
Industry: Utilized in the production of dyes, pigments, and as a surfactant in various industrial processes.
Mécanisme D'action
The mechanism by which Benzenesulfonic acid, 4’-(terephthaloyldiimino)di-, disodium salt exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins, leading to inhibition or modulation of their activity. The terephthaloyldiimino linkage provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: A simpler compound with similar sulfonic acid groups but lacking the terephthaloyldiimino linkage.
Terephthalic acid: Contains the terephthaloyl group but lacks the sulfonic acid groups.
Sulfanilic acid: Contains both sulfonic acid and amino groups but differs in structure and reactivity.
Uniqueness
Benzenesulfonic acid, 4’-(terephthaloyldiimino)di-, disodium salt is unique due to the combination of sulfonic acid groups and the terephthaloyldiimino linkage. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to its simpler counterparts.
Propriétés
Numéro CAS |
72-15-1 |
|---|---|
Formule moléculaire |
C20H16N2NaO8S2+ |
Poids moléculaire |
499.5 g/mol |
Nom IUPAC |
sodium;4-[[4-[(4-sulfophenyl)carbamoyl]benzoyl]amino]benzenesulfonic acid |
InChI |
InChI=1S/C20H16N2O8S2.Na/c23-19(21-15-5-9-17(10-6-15)31(25,26)27)13-1-2-14(4-3-13)20(24)22-16-7-11-18(12-8-16)32(28,29)30;/h1-12H,(H,21,23)(H,22,24)(H,25,26,27)(H,28,29,30);/q;+1 |
Clé InChI |
VDSUUJRYZVEISC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3S,5R,6S,7S,8S,13R,14R,17R)-8-acetyloxy-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B15345189.png)
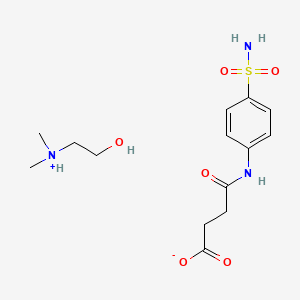
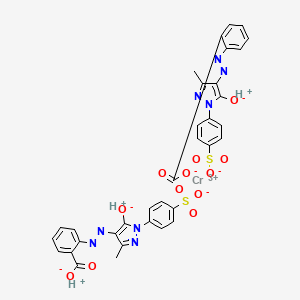

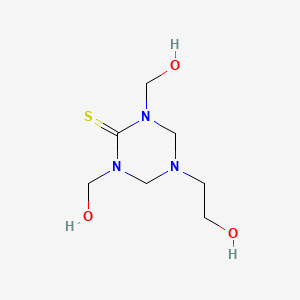

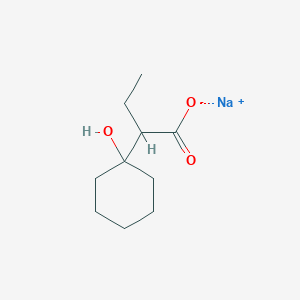
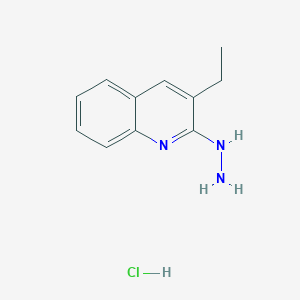
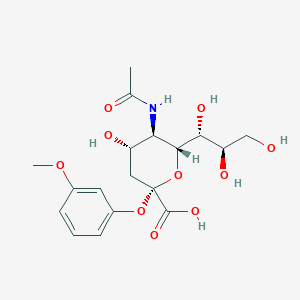
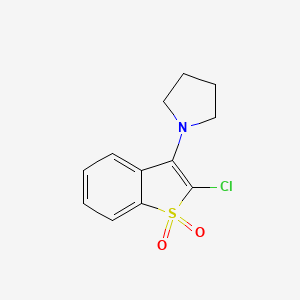
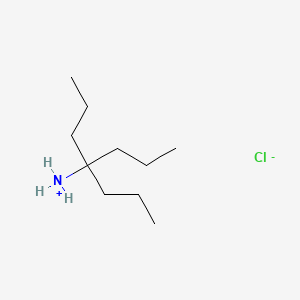
![6'-(Diethylamino)-2'-(methylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B15345236.png)

